2-Hydroxyethyl laurate
Description
Contextualization within Fatty Acid Ester Chemistry Research
The study of 2-hydroxyethyl laurate is situated within the broader field of fatty acid ester (FAE) chemistry. FAEs represent a major class of industrial organic compounds, with research and development continually expanding. ekb.eg A significant driver of contemporary FAE research is the global shift towards sustainable and renewable materials as alternatives to petrochemicals. mdpi.comskyquestt.com Fatty acid esters, often derived from renewable feedstocks like vegetable oils and animal fats, are central to this "green chemistry" movement. mdpi.comskyquestt.com
Research in this area is vast, covering the synthesis, characterization, and application of a wide array of esters. mdpi.com These compounds are investigated for use as biofuels (biodiesel), biodegradable lubricants, emulsifiers, surfactants, and as active ingredients or excipients in personal care and pharmaceutical formulations. mdpi.comskyquestt.commarketresearchfuture.com this compound, derived from lauric acid—a saturated fatty acid abundant in coconut and palm kernel oils—and ethylene (B1197577) glycol, is a prime example of a bio-based FAE. rsc.org Its study provides fundamental insights into the synthesis and properties of non-ionic surfactants, which are crucial components in many industrial and commercial products. skyquestt.com
Historical Perspectives on Ester Synthesis and Investigation Relevant to this compound
The foundational method for synthesizing esters, including this compound, is the Fischer-Speier esterification, a process first reported over a century ago. mdpi.com This reaction involves the direct esterification of a carboxylic acid (lauric acid) with an alcohol (ethylene glycol), typically catalyzed by a strong Brønsted acid such as sulfuric acid. byjus.com
The generally accepted mechanism for Fischer-Speier esterification involves several key steps byjus.commdpi.com:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon and makes it more electrophilic.
Nucleophilic attack on the activated carbonyl carbon by the alcohol's oxygen atom.
Proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water).
Elimination of a water molecule, followed by deprotonation of the remaining carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.
While this method has been a cornerstone of organic synthesis, its primary limitation is the reversible nature of the reaction, which establishes an equilibrium that can limit the final product yield. researchgate.net Historically, strategies to overcome this involved using an excess of one reactant or removing water as it forms. This inherent challenge has spurred over a century of research into more efficient and higher-yielding esterification technologies, leading to the advanced catalytic and enzymatic methods used today. mdpi.comresearchgate.net
Current Research Landscape and Emerging Trends in this compound Studies
Modern research on this compound and related esters is heavily influenced by the principles of green chemistry, focusing on efficiency, sustainability, and novel applications. Key trends include the optimization of synthesis routes and the exploration of the compound's functional properties in advanced materials and processes.
Advanced Synthesis Methods
The limitations of classical esterification have led to the development of more sophisticated synthetic strategies. Enzymatic synthesis, using lipases as biocatalysts, has become a prominent green alternative. smolecule.com Lipase-catalyzed reactions, such as those using enzymes from Candida species, offer high selectivity, operate under mild temperature and pressure conditions, and generate minimal waste, making the process more environmentally benign. nih.gov Research has also focused on novel heterogeneous catalysts which can be easily separated from the reaction mixture and recycled, improving process economics and sustainability. acs.org
Table 2: Comparative Analysis of Synthesis Methods for this compound This table is interactive. Users can sort columns by clicking on the headers.
| Parameter | Acid/Base Catalysis | Metal Catalysis | Enzymatic (SC-CO₂) | Continuous Flow | Source(s) |
|---|---|---|---|---|---|
| Catalyst | H₂SO₄/PTSA | Cr³⁺ salts | Lipase (B570770) | Immobilized catalysts | |
| Temperature | 110–130°C | 80°C | 46°C | 46–80°C | |
| Reaction Time | 12–24 h | 3–5 h | 3.5 h | 1–2 h | |
| Yield | 70–85% | 85–90% | 99% | 90–95% | |
| Purity | 90–95% | 93–97% | >99% | 95–98% |
| Environmental Impact | High (acidic waste) | Moderate (metal disposal) | Low | Low | |
Emerging Research Applications
Current investigations explore the functional roles of this compound beyond its basic properties.
Surfactant Research: As a non-ionic surfactant, it is extensively studied for its ability to reduce surface tension and stabilize emulsions and dispersions. Research focuses on the kinetics of its adsorption at air-water interfaces and its role in forming ordered molecular structures, which is fundamental to creating stable formulated products.
Green Chemistry: A significant emerging trend is the use of this compound as a component in Natural Deep Eutectic Solvents (NADES). NADES are a new class of green solvents that are being investigated as environmentally friendly alternatives to conventional volatile organic solvents. Studies have shown that NADES containing this compound can improve the solubility and stability of other chemicals and enhance reaction rates in processes like transesterification.
Biocatalysis: In addition to being a target product of enzymatic synthesis, this compound is also being explored as a reaction medium for other biocatalytic transformations. In some studies, it has been shown to facilitate higher initial reaction rates compared to traditional organic solvents, demonstrating its potential to improve the efficiency of enzymatic processes.
Polymer and Materials Science: The 2-hydroxyethyl functional group is a valuable building block in polymer chemistry. While not a direct study of this compound, related research on the polymerization of monomers like 2-hydroxyethyl acrylate (B77674) to create block and gradient copolymers highlights the importance of this functional moiety in creating advanced materials with specific properties, such as thermoresponsiveness. acs.orgacs.org
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h15H,2-13H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXGTHVAWRBISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-81-3 | |
| Record name | Polyethylene glycol monolaurate | |
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DSSTOX Substance ID |
DTXSID0063363 | |
| Record name | Dodecanoic acid, 2-hydroxyethyl ester | |
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Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Polyethyleneglycol laurate | |
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CAS No. |
4219-48-1, 9004-81-3 | |
| Record name | 2-Hydroxyethyl dodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4219-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylene glycol monolaurate | |
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| Record name | Dodecanoic acid, 2-hydroxyethyl ester | |
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| Record name | Dodecanoic acid, 2-hydroxyethyl ester | |
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| Record name | 2-hydroxyethyl laurate | |
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| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-hydroxy | |
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| Record name | ETHYLENE GLYCOL MONOLAURATE | |
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Advanced Synthetic Methodologies for 2 Hydroxyethyl Laurate
Chemo-Enzymatic Synthesis Pathways
Chemo-enzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions, offering a powerful approach for producing 2-hydroxyethyl laurate. nih.gov This strategy often involves the use of lipases as biocatalysts due to their ability to function under mild conditions and their high specificity. scielo.br
Lipase-Mediated Esterification Protocols
Lipases are widely employed to catalyze the esterification of lauric acid and ethylene (B1197577) glycol to produce this compound. smolecule.com These enzymes, such as those from Candida antarctica and Rhizopus oryzae, demonstrate high catalytic activity in this reaction. rsc.orgresearchgate.net The use of immobilized lipases, like Novozym 435 (lipase B from Candida antarctica), is particularly advantageous as it simplifies catalyst recovery and reuse. mdpi.comacs.org
The reaction involves the direct condensation of the carboxylic acid group of lauric acid with one of the hydroxyl groups of ethylene glycol. smolecule.com Water is a byproduct of this reaction, and its removal can shift the equilibrium towards product formation, thereby increasing the yield. acs.org Key parameters influencing the efficiency of lipase-mediated esterification include temperature, substrate molar ratio, enzyme concentration, and the reaction medium. For instance, studies on similar ester syntheses have shown optimal temperatures to be around 45-60°C. researchgate.netacs.org
Table 1: Comparison of Lipases in Ester Synthesis
| Lipase (B570770) Source | Key Characteristics | Reference |
| Candida antarctica lipase B (CALB) | High thermal stability and broad substrate specificity. Widely used in immobilized form (Novozym 435). | mdpi.comnih.gov |
| Rhizopus oryzae lipase | High activity in esterification reactions. | researchgate.net |
| Pseudomonas cepacia lipase | Effective in kinetic resolutions and ester synthesis. | nih.gov |
Transesterification Processes with Biocatalysts
Transesterification, another lipase-catalyzed method, offers an alternative route to this compound. This process typically involves the reaction of an ester of lauric acid, such as vinyl laurate or methyl laurate, with ethylene glycol. smolecule.comresearchgate.net The use of vinyl esters is particularly effective as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible. acs.org
Biocatalysts like Novozym 435 have been successfully used in the transesterification of various substrates, demonstrating high conversion rates. mdpi.com For example, in the synthesis of similar sugar esters, Novozym 435 catalyzed the transesterification of vinyl laurate with glucose, achieving a 96% conversion. mdpi.com This approach avoids the production of water, simplifying downstream processing.
Green Chemistry Approaches in Enzymatic Synthesis
The principles of green chemistry are increasingly being integrated into the enzymatic synthesis of this compound to create more environmentally benign processes. This includes the use of solvent-free systems and novel, sustainable solvents. acs.org
Natural deep eutectic solvents (NADES) have emerged as promising green alternatives to conventional organic solvents for biocatalysis. rsc.org NADES are mixtures of natural compounds like sugars, amino acids, and organic acids that form a eutectic mixture with a melting point lower than the individual components. rsc.orgnih.gov These solvents offer several advantages, including high enzyme stability, good substrate solubility, and biodegradability. nih.govmdpi.com
In the context of this compound synthesis, NADES can serve as the reaction medium, enhancing enzyme activity and stability. smolecule.com For instance, cholinium-based NADES, such as those formed from choline (B1196258) chloride and glycerol (B35011), have been shown to be effective media for lipase-catalyzed reactions. mdpi.com Research has demonstrated that while enzyme incubation in ethylene glycol-based NADES might initially show a reduced reaction rate compared to other systems, they can still facilitate the reaction. smolecule.com The use of NADES aligns with green chemistry principles by reducing reliance on volatile and hazardous organic solvents.
Chemical Synthesis Routes
Traditional chemical synthesis methods remain relevant for the production of this compound, particularly for large-scale industrial applications.
Esterification Reactions of Lauric Acid with Ethylene Glycol
The most direct chemical route to this compound is the esterification of lauric acid with ethylene glycol. smolecule.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, or a base. smolecule.com The reaction is an equilibrium process, and to drive it towards the formation of the monoester, an excess of ethylene glycol is often used.
C₁₂H₂₄O₂ + C₂H₆O₂ ⇌ C₁₄H₂₈O₃ + H₂O
A significant challenge in this synthesis is the potential for the formation of a diester byproduct, ethylene glycol dilaurate, where both hydroxyl groups of ethylene glycol react with lauric acid. Controlling the reaction conditions, such as the molar ratio of reactants and temperature, is crucial to maximize the yield of the desired monoester, which can typically range from 70-85%. The reaction is generally performed at elevated temperatures to increase the reaction rate.
Transesterification from Triglycerides or other Lauric Acid Esters
Transesterification is a key alternative pathway for the synthesis of this compound, circumventing the direct esterification of lauric acid and the associated water byproduct. This process involves the reaction of a lauric acid-containing ester with ethylene glycol. The starting materials can be natural triglycerides rich in lauric acid, such as coconut or palm kernel oil, or other simple alkyl esters of lauric acid, like methyl laurate or vinyl laurate. smolecule.comgoogle.com
When triglycerides are used, they react with ethylene glycol in a process known as alcoholysis. This reaction breaks down the triglyceride molecule, which is a triester of glycerol, into a mixture of fatty acid esters of ethylene glycol and glycerol as a byproduct. smolecule.commdpi.com The reaction can be catalyzed by various systems, including basic catalysts, to drive the equilibrium towards the desired product. google.com
Alternatively, the transesterification can be performed using other lauric acid esters. For instance, vinyl laurate can be reacted with ethylene glycol. This specific route is often catalyzed by enzymes, such as lipases, under mild conditions. The use of vinyl esters is advantageous as the reaction is essentially irreversible; the leaving group, vinyl alcohol, tautomerizes to the stable acetaldehyde, which shifts the reaction equilibrium forward, often resulting in very high yields. acs.org Similarly, methyl laurate can be transesterified with ethylene glycol. nih.govresearchgate.net This method is common in both chemical and enzymatic synthesis routes.
The selection of the starting ester and reaction conditions allows for tailoring the synthesis towards specific purity requirements and economic constraints.
Table 1: Comparative Analysis of Transesterification Methods for this compound Synthesis
| Starting Material | Catalyst Type | Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Vinyl Laurate | Lipase (Immobilized Pseudomonas cepacia) | 46°C, 8.8 MPa, Supercritical CO₂ | 99% | |
| Methyl Laurate | Tetracyanoethylene (TCNE) | 60°C, 48 hours | Moderate to high | oup.com |
| Natural Triglycerides (e.g., vegetable oils) | Base Catalysts (e.g., KOH) | Standard transesterification conditions | Not specified for this compound specifically, but a common industrial method for fatty acid esters | google.com |
Note: The table includes data for analogous reactions where specific data for this compound was limited, providing insight into typical conditions and yields.
Catalyst Systems in Chemical Synthesis (e.g., Acid/Base Catalysis)
The efficiency of this compound synthesis is heavily dependent on the catalyst system employed. Catalysts accelerate the reaction rate and influence the final product distribution and yield. The primary types of catalysts used are acid and base catalysts, with metal-based and enzymatic systems also gaining prominence.
Acid Catalysis: Acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), are commonly used for direct esterification. They function by protonating the carbonyl oxygen of the lauric acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by ethylene glycol. While effective, these homogeneous catalysts can be corrosive, difficult to separate from the final product, and can lead to side reactions, impacting purity. Yields for acid-catalyzed esterification typically range from 70-85%.
Base Catalysis: Base catalysts are frequently used in transesterification reactions. smolecule.comgoogle.com Homogeneous bases like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (CH₃ONa) are effective. google.comresearchgate.net The mechanism involves the deprotonation of the alcohol (ethylene glycol) to form a more potent nucleophile, the alkoxide, which then attacks the carbonyl carbon of the laurate ester. Heterogeneous base catalysts, such as zinc-doped calcium oxide (Zn/CaO) nanospheroids or sodium-doped calcium hydroxide (Na/Ca(OH)₂), have been developed as recyclable and easily separable alternatives. mdpi.comrsc.orgresearchgate.net These solid catalysts offer high efficiency, with some systems achieving complete conversion of triglycerides in as little as 30 minutes at 90°C. mdpi.comresearchgate.net
Other Catalyst Systems: Beyond traditional acids and bases, other systems have been explored.
Metal Salt Catalysts: Trivalent chromium (Cr³⁺) salts, such as chromium laurate, have been shown to be effective catalysts for reactions between alkylene oxides and carboxylic acids, a related synthetic route. google.com These catalysts can operate under relatively mild conditions (e.g., 80°C) and can lead to high yields (85-90%).
Organocatalysts: Tetracyanoethylene (TCNE), a π-acid, has been demonstrated to catalyze the esterification of lauric acid and the transesterification of methyl laurate under essentially neutral and mild conditions, making it suitable for substrates with acid-labile functional groups. oup.com
Enzymatic Catalysis: Lipases, particularly from Candida antarctica (e.g., Novozym 435) or Pseudomonas cepacia, are highly efficient biocatalysts for producing this compound via esterification or transesterification. rsc.org They offer high selectivity, operate under mild temperatures (e.g., 40-60°C), and generate minimal byproducts, aligning with green chemistry principles. Enzymatic methods can achieve near-quantitative yields (>99%) under optimized conditions.
Table 2: Overview of Catalyst Systems for this compound Synthesis
| Catalyst Type | Catalyst Example(s) | Typical Reaction | Temperature | Pressure | Reported Yield | Reference |
|---|---|---|---|---|---|---|
| Acid | H₂SO₄, p-Toluenesulfonic acid (PTSA) | Direct Esterification | 110–130°C | Ambient | 70–85% | |
| Base (Heterogeneous) | Zinc-doped Calcium Oxide (Zn/CaO) | Transesterification/Amidation | 90°C | Ambient | >99% conversion (for related amides) | mdpi.comresearchgate.net |
| Metal Salt | Trivalent Chromium (Cr³⁺) salts | Esterification | 80°C | 1–2 MPa | 85–90% | google.com |
| Enzymatic | Lipase (P. cepacia, C. antarctica) | Transesterification | 46°C | 8.8 MPa | >99% |
| Organocatalyst | Tetracyanoethylene (TCNE) | Esterification/ Transesterification | Room Temp. - 60°C | Ambient | Quantitative (for methyl laurate) | oup.com |
Reaction Mechanisms and Kinetics of 2 Hydroxyethyl Laurate
Hydrolysis Pathways and Kinetics of 2-Hydroxyethyl Laurate
The ester linkage in this compound is susceptible to hydrolysis, a reaction that breaks the molecule into its constituent parts: lauric acid and ethylene (B1197577) glycol. This process can be initiated through different catalytic methods, each with a distinct mechanism and kinetic profile.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of this compound proceeds via the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This is a common pathway for the hydrolysis of esters with primary or secondary alcohols. The reaction is reversible and involves several key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion part of the tetrahedral intermediate to one of the hydroxyl groups, which will become the leaving group (ethylene glycol).
Elimination of the Leaving Group: The protonated hydroxyl group (ethylene glycol) is eliminated from the tetrahedral intermediate, and the carbonyl group is reformed.
Deprotonation: The final step is the deprotonation of the reformed carbonyl group to yield lauric acid and regenerate the acid catalyst.
Base-Catalyzed Hydrolysis Mechanisms
The hydrolysis of this compound in the presence of a base, such as sodium hydroxide (B78521) (NaOH), is known as saponification. organicchemistrytutor.com This reaction is effectively irreversible and proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The steps are as follows:
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. organicchemistrytutor.com This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. organicchemistrytutor.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2-hydroxyethoxide ion (⁻OCH₂CH₂OH) as the leaving group.
The reaction is typically second-order, being first-order with respect to both the ester and the hydroxide ion. An acidic workup is required to convert the carboxylate salt into the neutral carboxylic acid. organicchemistrytutor.comoperachem.com
Enzymatic Hydrolysis by Lipases
Lipases are enzymes that catalyze the hydrolysis of esters. sci-hub.se Candida antarctica lipase (B570770) B (CALB) is a particularly efficient biocatalyst for the hydrolysis of esters of unbranched fatty acids like lauric acid. nih.govdoi.org The mechanism of lipase-catalyzed hydrolysis is often described as a "bi-bi ping-pong" mechanism, which involves the formation of an acyl-enzyme intermediate. doi.org
The key steps in the enzymatic hydrolysis are:
Acylation: The serine residue in the active site of the lipase attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. This intermediate then collapses, releasing ethylene glycol and forming a stable acyl-enzyme intermediate.
Deacylation: A water molecule enters the active site and attacks the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which then breaks down to release lauric acid and regenerate the free enzyme.
Unlike many other lipases, CALB does not exhibit significant interfacial activation, which is the enhancement of catalytic activity at an oil-water interface. nih.gov This is attributed to the structural features of its active site. The kinetics of lipase-catalyzed reactions are often described by the Michaelis-Menten model, but specific kinetic parameters (Kₘ and Vₘₐₓ) for the hydrolysis of this compound are not widely reported. However, studies on analogous esters show high conversion yields, indicating the efficiency of lipases like CALB.
Transesterification Mechanisms
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This compound can be a product of transesterification, for instance, in the reaction between a laurate ester (like methyl laurate or vinyl laurate) and ethylene glycol. This reaction can be catalyzed by acids, bases, or enzymes.
Acid-Catalyzed Transesterification: The mechanism is similar to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. The reaction is reversible and driven to completion by using an excess of the reactant alcohol or by removing one of the products.
Base-Catalyzed Transesterification: This involves the reaction of the ester with an alkoxide, which is a more potent nucleophile than the corresponding alcohol. The mechanism follows a nucleophilic acyl substitution pathway.
Enzymatic Transesterification: Lipases, such as CALB, are highly effective catalysts for transesterification under mild conditions. For example, the synthesis of this compound can be achieved with high yield (up to 99%) by the CALB-catalyzed transesterification of vinyl laurate with ethylene glycol in supercritical CO₂. The enzymatic mechanism is similar to that of hydrolysis, with an alcohol molecule acting as the nucleophile in the deacylation step instead of water. Studies involving zinc carboxylates, such as zinc laurate, have also shown catalytic activity in the transesterification of triglycerides. conicet.gov.ar
Table 1: Comparison of Catalytic Methods for Ester Transformations
| Catalyst Type | Reaction | Typical Conditions | Mechanism Highlights |
|---|---|---|---|
| Acid (e.g., H₂SO₄) | Hydrolysis/Transesterification | High temperature, excess reactant | Reversible, protonation of carbonyl |
| Base (e.g., NaOH) | Hydrolysis (Saponification) | Room temp. or reflux | Irreversible, nucleophilic attack by OH⁻ |
| Enzyme (e.g., Lipase) | Hydrolysis/Transesterification | Mild temperature and pH | High selectivity, acyl-enzyme intermediate |
| Metal Salt (e.g., Zinc Laurate) | Transesterification | Elevated temperature | Lewis acid catalysis, coordination to carbonyl |
Other Relevant Chemical Transformations
Besides hydrolysis and transesterification, this compound can undergo other chemical reactions at its ester group.
Aminolysis: This is the reaction of this compound with an amine to form an amide. For instance, the reaction with diethanolamine (B148213) would yield N,N-bis(2-hydroxyethyl) lauramide. mdpi.comnih.gov This reaction is important for the synthesis of fatty acid amides, which are used as surfactants and foam stabilizers. The reaction is often catalyzed and may require heating. For example, the aminolysis of methyl laurate with diethanolamine can be catalyzed by sodium methoxide (B1231860) at temperatures around 55-75°C. google.com
Reduction: The ester group of this compound can be reduced to alcohols. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. byjus.comlibretexts.org The reduction of the ester moiety would cleave the C-O bond of the acyl group, yielding two alcohol molecules. In the case of this compound, reduction would produce dodecanol (B89629) (from the laurate part) and ethylene glycol (from the hydroxyethyl (B10761427) part). The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com
Oxidation: The ester group itself is generally resistant to oxidation, but the alcohol moiety could potentially be oxidized under certain conditions. More relevantly, the entire molecule can be seen as a derivative of lauric acid, which can be formed through hydrolysis.
Table 2: Summary of Other Chemical Transformations
| Reaction | Reagent(s) | Product(s) |
|---|---|---|
| Aminolysis | Diethanolamine | N,N-Bis(2-hydroxyethyl) lauramide, Ethylene glycol |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Dodecanol, Ethylene glycol |
| Hydrolysis (for reference) | Water (with acid or base catalyst) | Lauric acid, Ethylene glycol |
Enzymatic Interactions and Biocatalytic Transformations Involving 2 Hydroxyethyl Laurate
2-Hydroxyethyl Laurate as a Substrate for Lipolytic Enzymes
This compound, an ester of lauric acid and ethylene (B1197577) glycol, serves as a substrate for various lipolytic enzymes, which are a class of hydrolases that act on ester bonds. plos.orgnih.gov These enzymes, including lipases and esterases, are widely distributed in nature and are of significant industrial interest. plos.orgnih.gov The interaction between this compound and these enzymes is fundamental to processes such as hydrolysis and synthesis, making it a valuable compound for studying enzyme activity and specificity. google.com
The hydrolysis of the ester bond in this compound by lipolytic enzymes yields lauric acid and ethylene glycol. This reaction is a key aspect of its role as a substrate, allowing researchers to quantify enzyme activity by measuring the release of these products. The efficiency of this hydrolysis can be influenced by various factors, including the source of the lipase (B570770), the reaction conditions, and the presence of other substances. nih.govtandfonline.com
Substrate Specificity Studies of Lipases towards Laurate Esters
Lipases exhibit varying degrees of specificity towards different fatty acid esters, a characteristic that is crucial for their industrial applications. researchgate.net Studies on substrate specificity often involve comparing the rate of hydrolysis of a series of esters, including laurate esters, by a particular lipase. For instance, some lipases show a preference for short-chain fatty acid esters, while others are more active towards medium or long-chain esters. plos.orgresearchgate.net
Research has shown that lipases from different microbial sources, such as Pseudomonas stutzeri and Staphylococcus aureus, can effectively metabolize laurate esters. researchgate.netnih.govoup.com In a study evaluating novel chromogenic substrates for detecting lipase activity, over 90% of S. aureus isolates were found to metabolize SRA-laurate. nih.govoup.comoup.com The structure of the substrate, including the length of the fatty acid chain, plays a significant role in determining the rate of enzymatic activity. nih.govoup.com For example, the activity of some lipases is higher towards esters with shorter acyl chains like butyrate (B1204436), while still showing considerable activity on laurate esters. conicet.gov.ar
Below is a table summarizing the relative activities of a lipase from Pseudomonas stutzeri towards different p-nitrophenyl esters, illustrating its specificity.
| Substrate (p-Nitrophenyl Ester) | Relative Activity (%) |
| p-Nitrophenyl acetate (B1210297) (C2) | ~20 |
| p-Nitrophenyl butyrate (C4) | ~40 |
| p-Nitrophenyl caprylate (C8) | ~80 |
| p-Nitrophenyl caprate (C10) | ~90 |
| p-Nitrophenyl laurate (C12) | 100 |
| p-Nitrophenyl myristate (C14) | ~85 |
| p-Nitrophenyl palmitate (C16) | ~70 |
| p-Nitrophenyl stearate (B1226849) (C18) | ~50 |
| Data derived from studies on the substrate specificity of lipase from Pseudomonas stutzeri. The activity towards p-nitrophenyl laurate is taken as 100%. researchgate.net |
Kinetic Characterization of Enzymatic Hydrolysis
The kinetics of the enzymatic hydrolysis of esters like this compound are often analyzed using the Michaelis-Menten model. nih.gov This model describes the relationship between the initial reaction rate, the substrate concentration, and the enzyme's kinetic parameters: the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ). mdpi.com The Kₘ value is an indicator of the affinity of the enzyme for its substrate; a lower Kₘ suggests a higher affinity. nih.gov
Kinetic studies are essential for understanding the efficiency of a particular lipase in hydrolyzing this compound and for optimizing reaction conditions for industrial processes. mdpi.com For example, the kinetic parameters can be influenced by factors such as temperature, pH, and the presence of inhibitors or activators. frontiersin.org The hydrolysis of laurate esters has been a subject of kinetic studies to characterize various lipases. For instance, the kinetic parameters for the hydrolysis of p-nitrophenyl laurate by a thermophilic lipase, TrLipE, and its chimeras have been determined to understand the role of specific protein domains in substrate binding and catalysis. frontiersin.org
The following table presents kinetic data for the hydrolysis of p-nitrophenyl laurate by different lipase variants.
| Enzyme | Kₘ (μmol·L⁻¹) | k꜀ₐₜ (min⁻¹) | k꜀ₐₜ/Kₘ (L·min⁻¹·mmol⁻¹) |
| TrL2 | 50.03 | ~15 | ~300 |
| TrL3 | 36.99 | ~12 | ~325 |
| TrL17 | 60.24 | 21.92 | 363.88 |
| TrL18 | 44.86 | ~18 | ~400 |
| Kinetic parameters for the hydrolysis of p-nitrophenyl laurate by TrLipE chimeras at 60°C. frontiersin.org |
Role in Biocatalysis for Derivatization and Further Synthesis
Beyond its role as a simple substrate for hydrolysis, this compound is a valuable molecule in the field of biocatalysis for the synthesis of more complex derivatives. smolecule.com Enzymatic synthesis, particularly using lipases, offers an environmentally friendly and highly selective alternative to traditional chemical methods for producing esters. smolecule.comrsc.org
This compound can be synthesized enzymatically through the esterification of lauric acid and ethylene glycol or the transesterification of other laurate esters. smolecule.com This biocatalytic approach is utilized in various industries for the production of specialty chemicals. rsc.org Furthermore, this compound itself can serve as a starting material or a reaction medium in other biocatalytic transformations. For instance, it has been investigated as a medium in the lipase-catalyzed transesterification of vinyl laurate, where it was found to facilitate higher initial reaction rates compared to some conventional organic solvents. This highlights its potential to enhance the efficiency of biocatalytic processes for the synthesis of valuable compounds. researchgate.netmdpi.com The enzymatic synthesis of sugar fatty acid esters, which are biodegradable and non-toxic biosurfactants, can be achieved through the transesterification of vinyl laurate with glucose, a reaction that can be catalyzed by lipases in non-aqueous media. mdpi.com
Molecular Interactions and Self Assembly Behavior of 2 Hydroxyethyl Laurate
Intermolecular Interactions with Other Chemical Species
2-Hydroxyethyl laurate (C₁₄H₂₈O₃) is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. This dual nature dictates its interactions with other chemical species. The molecule consists of a hydrophilic 2-hydroxyethyl head group and a hydrophobic 12-carbon laurate tail. This structure allows for a variety of intermolecular forces.
The ester and hydroxyl functional groups in the hydrophilic head can participate in hydrogen bonding with polar molecules like water and other protic solvents. The hydrophobic laurate chain primarily engages in van der Waals forces and hydrophobic interactions with nonpolar molecules or the nonpolar segments of other molecules.
Research has shown that derivatives of this compound, specifically surface-active ionic liquids (SAILs) formed by reacting it with ethanolamines, exhibit significant molecular interactions. researchgate.netrsc.org For instance, (2-hydroxyethyl)ammonium laurate ([2-HEA][Lau]), a SAIL, interacts with the antiepileptic drug gabapentin (B195806) in aqueous solutions. researchgate.netnih.gov These interactions are crucial for processes like enhancing drug solubility. researchgate.net The formation of these SAILs involves an acid-base neutralization reaction, leading to ionic interactions between the protonated amine group and the carboxylate group of the lauric acid. nih.gov The presence of the hydroxyl groups on the cation allows for further hydrogen bonding capabilities.
Computational models, such as the Conductor-like Screening Model (COSMO), have been used to analyze the electronic charge distribution on these molecules, providing insights into their polarity, reactivity, and intermolecular interactions with their environment, including solvents and other charged species. rsc.org
Potential for Formation of Supramolecular Structures (e.g., Micelles, Vesicles)
As an amphiphilic molecule, this compound and its derivatives have a strong tendency to self-assemble in aqueous solutions to minimize the unfavorable contact between their hydrophobic tails and water molecules. rsc.org Above a specific concentration, known as the critical micelle concentration (CMC), these molecules aggregate to form supramolecular structures such as micelles and vesicles. rsc.orgiitkgp.ac.in
Micelles are spherical aggregates where the hydrophobic laurate tails are sequestered in the core, and the hydrophilic hydroxyethyl (B10761427) heads form the outer corona, interacting with the surrounding water. rsc.org The formation of micelles is a key characteristic of surfactants. Studies on SAILs derived from this compound, such as (2-hydroxyethyl)ammonium laurate ([2-HEA][Lau]), bis(2-hydroxyethyl)ammonium laurate ([BHEA][Lau]), and tris(2-hydroxyethyl)ammonium laurate ([THEA][Lau]), have determined their CMC values and other thermodynamic properties related to micellization. researchgate.netrsc.orgnih.gov These properties, including the maximum surface excess concentration (Γmax) and the minimum surface area per molecule (Amin), provide insight into the efficiency of packing at the air-water interface. researchgate.netnih.gov
Vesicles are another type of supramolecular structure that can form, consisting of a bilayer of amphiphilic molecules enclosing an aqueous core. iitkgp.ac.in While micelles are typically single-layered, vesicles are composed of a lipid bilayer. The formation of vesicles versus micelles is often dependent on the geometry of the surfactant molecule and the experimental conditions. acs.org In dilute solutions, spherical vesicles may form, which can transform into tubular structures or rod-like micelles as the concentration increases. iitkgp.ac.in Research on other hydrophobically modified hydrophilic polymers, like hydroxyethyl starch esterified with fatty acids, has demonstrated the formation of both nano-sized micelles (20-30 nm) and larger polymeric vesicles (250-350 nm). acs.org
The table below presents research findings on the micellization behavior of SAILs based on 2-hydroxyethylammonium laurate in aqueous solution at 298.15 K.
| SAIL Type | CMC (mM) | Γmax (μmol m⁻²) | Amin (Ų) |
| [2-HEA][Lau] | 0.82 | 1.94 | 85.6 |
| [BHEA][Lau] | 0.67 | 2.12 | 78.3 |
| [THEA][Lau] | 0.53 | 2.45 | 67.9 |
Table 1: Micellization parameters for surface-active ionic liquids (SAILs) based on 2-hydroxyethylammonium laurate. Data sourced from a study on their behavior in aqueous solutions.
Influence of Environmental Factors on Self-Assembly
The self-assembly process and the stability of the resulting supramolecular structures are highly sensitive to environmental conditions such as temperature, pH, ionic strength, and the presence of additives. mdpi.com
Temperature : Temperature can have a complex effect on the self-assembly of surfactants. For SAILs based on 2-hydroxyethylammonium laurate, studies have shown that the critical micelle concentration (CMC) values tend to increase with rising temperature. rsc.orgnih.govrsc.org This suggests that higher thermal energy can disrupt the ordered structure of water around the hydrophobic chains, making micellization less favorable and thus requiring a higher concentration of the surfactant to initiate aggregation.
Additives/Co-solutes : The presence of other substances in the solution can significantly alter the self-assembly behavior. For example, in studies involving gabapentin, it was found that the CMC of 2-hydroxyethylammonium laurate-based SAILs decreased as the concentration of gabapentin increased. researchgate.netnih.govrsc.org This occurs because the gabapentin molecules in the solution disrupt the interactions between water and the hydrophilic heads of the SAILs, making the environment less favorable for the hydrophobic tails. rsc.org This promotes earlier aggregation at a lower concentration to minimize these unfavorable interactions. rsc.org
Ionic Strength : The addition of inorganic salts (increasing ionic strength) can influence the electrostatic interactions between the hydrophilic head groups. researchgate.net For ionic surfactants, adding salt typically shields the electrostatic repulsion between the charged head groups, allowing them to pack more tightly. This generally leads to a lower CMC and the potential for a transition in aggregate morphology, for instance, from spherical to rod-like micelles or even to vesicular structures. researchgate.net
pH : The pH of the solution is a critical factor, especially for amphiphiles with ionizable groups. For derivatives like the SAILs formed with ethanolamines, changes in pH can affect the protonation state of the amine and carboxylate groups, thereby altering the electrostatic interactions and hydrogen bonding capacity, which in turn influences the self-assembly process. researchgate.net
The interplay of these factors determines the final size, shape, and stability of the supramolecular aggregates formed by this compound and its derivatives. mdpi.com
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of 2-Hydroxyethyl laurate. mdpi.com Both ¹H and ¹³C NMR spectroscopy are employed to provide detailed information about the molecular structure, confirming the presence of the hydroxyethyl (B10761427) and laurate moieties and their connectivity.
In ¹H NMR spectroscopy, the chemical shifts of the protons provide insight into their local electronic environment. slideshare.net For this compound, the protons of the hydroxyethyl group typically appear at distinct chemical shifts. For instance, the protons on the carbon adjacent to the hydroxyl group (CH₂-OH) are expected to resonate at approximately 3.6–4.0 ppm, while the protons on the carbon linked to the ester oxygen (ester-linked CH₂) are found further downfield, around 4.2–4.4 ppm, due to the deshielding effect of the carbonyl group. The long aliphatic chain of the laurate moiety displays a series of signals in the upfield region of the spectrum, typically between 0.8 and 2.3 ppm. phcogj.com The terminal methyl group (CH₃) of the laurate chain will appear as a characteristic triplet at around 0.8-0.9 ppm. phcogj.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is typically observed in the range of 170-175 ppm. The carbons of the hydroxyethyl group and the aliphatic chain of the laurate appear at distinct chemical shifts, allowing for a complete assignment of the carbon framework. mdpi.com
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming the connectivity of protons and carbons within the molecule. emerypharma.com COSY experiments establish correlations between coupled protons, while HSQC correlates directly bonded proton and carbon atoms, aiding in the unambiguous assignment of the NMR signals. emerypharma.com
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Proton Group | Approximate Chemical Shift (ppm) | Multiplicity |
| Terminal CH₃ (Laurate) | 0.8 - 0.9 | Triplet |
| (CH₂)n (Laurate Chain) | 1.2 - 1.6 | Multiplet |
| α-CH₂ to C=O (Laurate) | 2.3 | Triplet |
| Ester-linked CH₂ | 4.2 - 4.4 | Triplet |
| CH₂-OH | 3.6 - 4.0 | Triplet |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemguide.co.uk For this compound, the IR spectrum provides clear evidence for its key structural features: the ester and hydroxyl groups.
The most prominent absorption band in the IR spectrum of this compound is the strong C=O stretching vibration of the ester group, which typically appears in the region of 1730-1750 cm⁻¹. spectroscopyonline.com This intense peak is a definitive indicator of the ester functionality. phcogj.com
Another key feature is the broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group. This band is typically observed in the range of 3200-3600 cm⁻¹. chemguide.co.uk The broadness of this peak is due to hydrogen bonding.
The spectrum also displays characteristic C-H stretching vibrations from the long aliphatic chain of the laurate moiety, usually found between 2850 and 3000 cm⁻¹. rsc.org The C-O stretching vibrations of the ester group contribute to absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.com
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| Ester | C=O Stretch | 1730 - 1750 | Strong |
| Hydroxyl | O-H Stretch | 3200 - 3600 | Broad, Strong |
| Alkyl | C-H Stretch | 2850 - 3000 | Strong |
| Ester | C-O Stretch | 1000 - 1300 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. 182.160.97 The molecular formula of this compound is C₁₄H₂₈O₃, corresponding to a molecular weight of approximately 244.37 g/mol . nist.gov
Different ionization techniques can be employed, such as Electron Ionization (EI) and Electrospray Ionization (ESI). mdpi.com EI is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation. 182.160.97 In contrast, ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺, which helps in confirming the molecular weight. researchgate.net
The fragmentation pattern of this compound in MS provides valuable structural information. Common fragmentation pathways involve the cleavage of the ester bond and the loss of small neutral molecules. Analysis of these fragment ions allows for the confirmation of the laurate and hydroxyethyl components of the molecule. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which can be used to determine the elemental composition with high accuracy. researchgate.net
Table 3: Predicted m/z Values for this compound Adducts in Mass Spectrometry
| Adduct | m/z (mass to charge ratio) |
| [M+H]⁺ | 245.21112 |
| [M+Na]⁺ | 267.19306 |
| [M+NH₄]⁺ | 262.23766 |
| [M-H]⁻ | 243.19656 |
Data sourced from PubChemLite. uni.lu
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
HPLC is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. cir-safety.org For this compound, a reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase, is often employed. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.
GC is particularly suitable for volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The purity is assessed by the relative peak area. GC coupled with Mass Spectrometry (GC-MS) is a powerful combination that provides both separation and identification of the components, confirming the identity of the main peak as this compound and identifying any impurities present.
These chromatographic methods are crucial for quality control, ensuring that the synthesized this compound meets the required purity standards for its intended applications. researchgate.net
Computational and Theoretical Studies of 2 Hydroxyethyl Laurate
Molecular Modeling and Simulation Approachesnih.govu-picardie.frresearchgate.netresearchgate.net
Molecular modeling and simulation encompass a range of computational techniques used to model and simulate the behavior of molecules. These methods are crucial for understanding the structure-property relationships of compounds like 2-Hydroxyethyl laurate.
Force fields are a central component of molecular simulations, providing a simplified, classical mechanics-based description of the potential energy of a system of atoms. The accuracy of a molecular simulation is highly dependent on the quality of the force field used. For this compound and related systems, force fields like CHARMM36 can be employed to predict their behavior, such as partitioning in lipid bilayers.
The development of a specific force field for this compound would involve parameterizing the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions to accurately reproduce experimental data or high-level quantum mechanical calculations. Validation of the force field is then performed by comparing simulation results with known experimental properties, such as density and heat of vaporization.
Conformational analysis of this compound involves identifying the low-energy spatial arrangements of its atoms. This is crucial as the molecule's conformation dictates its physical and chemical properties. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. u-picardie.fr
Force Field Development and Validation for this compound Systems
Quantum Chemical Calculationsu-picardie.frresearchgate.net
Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed and accurate description of molecular properties compared to classical force fields. These methods are used to study the electronic structure, reactivity, and spectroscopic properties of molecules.
Quantum chemical calculations can determine the electronic structure of this compound, including the distribution of electrons and the energies of molecular orbitals. This information is key to predicting its reactivity. For example, methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-31+G*(d) can be used to optimize the molecular structure and calculate various electronic properties. researchgate.net
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For related surface-active ionic liquids, it has been observed that both HOMO and LUMO energy levels increase with the addition of more hydroxyethyl (B10761427) groups, suggesting changes in stability and electronic transition possibilities. rsc.org
Table 1: Predicted Electronic Properties of a Related Surfactant System
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Solvation Energy (kcal/mol) |
|---|---|---|---|
| [2-HEA][Lau] | - | - | -130.63 |
| [BHEA][Lau] | - | - | -128.79 |
| [THEA][Lau] | - | - | -127.03 |
Data derived from a study on (2-hydroxyethyl)ammonium laurate and its derivatives. rsc.org
The Conductor-like Screening Model (COSMO) is a computational method used to study the behavior of molecules in a solvent. rsc.orgrsc.orgrsc.orgresearcher.liferesearchgate.net It treats the solvent as a continuous medium with a specific dielectric constant, which simplifies the calculation of solvation energies and helps predict how a molecule will behave at the interface between two different phases (e.g., oil and water). rsc.orgresearchgate.net
COSMO analysis is particularly useful for understanding the surfactant properties of this compound. By calculating the molecule's σ-profile, which describes the distribution of charge on its surface, COSMO can predict its interactions with different solvents. rsc.org This allows for the prediction of properties like solubility and the tendency to form micelles. For instance, COSMO has been utilized to understand the interactions between related surface-active ionic liquids and other molecules in solution. rsc.orgrsc.orgrsc.orgresearchgate.net These calculations can reveal the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are critical for the compound's function in applications like drug delivery.
Table 2: Calculated Molecular Properties from COSMO Analysis for Related Surfactants
| Compound | Surface Area of Cavity (Ų) | Total Volume of Cavities (ų) |
|---|---|---|
| [2-HEA][Lau] | 386.15 | 365.98 |
| [BHEA][Lau] | 432.94 | 411.49 |
| [THEA][Lau] | 477.10 | 453.63 |
Data derived from a study on (2-hydroxyethyl)ammonium laurate and its derivatives. rsc.org
Electronic Structure and Reactivity Predictions
Prediction of Molecular Interactions and Self-Assembly Phenomenanih.gov
Due to its amphiphilic nature, with a hydrophilic hydroxyethyl head and a hydrophobic laurate tail, this compound can self-assemble in solution to form structures like micelles. rsc.org Computational methods are instrumental in predicting and understanding these self-assembly phenomena.
Molecular dynamics simulations can be used to observe the spontaneous formation of micelles from individual this compound molecules in a simulated aqueous environment. These simulations can provide detailed information about the size, shape, and structure of the resulting micelles.
Furthermore, thermodynamic models based on quantum chemical calculations, such as COSMO-RS, can predict the critical micelle concentration (CMC). The CMC is the concentration at which micelles begin to form, a key parameter for any surfactant. rsc.orgrsc.orgrsc.orgresearchgate.net Studies on similar surface-active ionic liquids have shown that factors like temperature and the presence of other solutes can influence the CMC. rsc.orgrsc.orgrsc.orgresearchgate.net Computational models can help to elucidate the molecular interactions driving these changes. The formation of these aggregates is crucial for applications such as enhancing the solubility of poorly soluble drugs. rsc.org
Environmental Fate and Biodegradation Research of 2 Hydroxyethyl Laurate
Biodegradation Pathways and Mechanisms in Aquatic and Terrestrial Environments
The primary mechanism for the environmental degradation of 2-Hydroxyethyl laurate is hydrolysis, which breaks the ester bond to form lauric acid and ethylene (B1197577) glycol. smolecule.com This process can occur under both acidic and basic conditions. Following hydrolysis, the biodegradation of the two resulting molecules proceeds along separate, well-understood pathways.
In both aquatic and terrestrial environments, the biodegradation of fatty acids like lauric acid occurs through β-oxidation. This process involves the sequential removal of two-carbon units from the fatty acid chain. lyellcollection.org For fatty acid methyl esters (FAMEs), which are structurally similar, the initial step is de-esterification to form the free fatty acid and methanol, followed by β-oxidation. lyellcollection.org This suggests a similar pathway for this compound.
Ethylene glycol is readily biodegradable in both soil and water under aerobic and anaerobic conditions. ccme.cainchem.orgcanada.ca
In Aquatic Environments: Under aerobic conditions in water, ethylene glycol degrades to glycolate (B3277807) and ultimately to carbon dioxide. ccme.ca The half-life of ethylene glycol in surface water is estimated to be between 2 and 12 days. canada.ca In saltwater, degradation is slower than in freshwater. inchem.org Under anaerobic conditions, the degradation pathway for ethylene glycol is suggested to proceed via acetaldehyde, ethanol, and acetate (B1210297) to methane (B114726) and carbon dioxide. alberta.canih.gov
In Terrestrial Environments: In soil, ethylene glycol is biodegraded by various microorganisms, including Pseudomonas sp. and Flavobacterium sp. ccme.ca The rate of degradation is influenced by temperature, with faster degradation occurring at higher temperatures. canada.ca For instance, at 8°C, the degradation rate in runway soils was 20-27 mg/kg per day, which increased to 66-93 mg/kg per day at 25°C. canada.ca
The following table summarizes the key degradation products of the constituents of this compound.
| Original Compound | Initial Breakdown Product | Environment | Key Degradation Products |
| This compound | Lauric Acid | Aerobic/Anaerobic | Acetyl-CoA (via β-oxidation) |
| This compound | Ethylene Glycol | Aerobic | Glycolate, Carbon Dioxide |
| This compound | Ethylene Glycol | Anaerobic | Acetaldehyde, Ethanol, Acetate, Methane, Carbon Dioxide |
Bioaccumulation Studies
The potential for a substance to bioaccumulate is a critical aspect of its environmental risk assessment. For surfactants like this compound, traditional predictors of bioaccumulation, such as the octanol-water partition coefficient (log Kow), can be misleading due to their amphiphilic nature. eosca.euscbt.com
The bioaccumulation potential of this compound can be inferred from the properties of its hydrolysis products, lauric acid and ethylene glycol.
Lauric Acid: Lauric acid is a fatty acid that is readily metabolized by organisms. For readily biodegradable surfactants, the potential for bioaccumulation is generally considered low because the rate of metabolism and excretion is faster than the rate of uptake. scbt.com While specific bioconcentration factor (BCF) values for lauric acid are not extensively reported in the context of environmental bioaccumulation, its role as a fundamental component of cellular metabolism suggests a low potential for significant bioaccumulation.
Ethylene Glycol: Ethylene glycol has a low potential for bioaccumulation. inchem.org This is supported by its low log Kow of -1.36 and experimentally determined BCF values. canada.ca Measured BCFs include 190 for the green alga (Chlorella fusca), 10 for the golden orfe (Leuciscus idus melanotus), and up to 0.27 in the tissues of crayfish (Procambarus sp.). inchem.org These values indicate that ethylene glycol does not significantly accumulate in aquatic organisms.
The table below presents available bioaccumulation data for the constituents of this compound.
| Compound | Log Kow | Bioconcentration Factor (BCF) | Organism | Bioaccumulation Potential |
| Lauric Acid | 4.2 | Not readily available (expected to be low due to metabolism) | - | Low |
| Ethylene Glycol | -1.36 | 190 | Green Alga (Chlorella fusca) | Low |
| Ethylene Glycol | -1.36 | 10 | Golden Orfe (Leuciscus idus melanotus) | Low |
| Ethylene Glycol | -1.36 | up to 0.27 | Crayfish (Procambarus sp.) | Low |
Environmental Transport and Distribution Modeling
The environmental transport and distribution of this compound are governed by its physicochemical properties and those of its hydrolysis products. Key parameters for modeling include the octanol-water partition coefficient (log Kow) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
As a surfactant, this compound will tend to partition to interfaces between aqueous and non-aqueous phases. Upon release into the environment, it is expected to hydrolyze into lauric acid and ethylene glycol, which will then govern the subsequent transport and distribution.
Lauric Acid: Lauric acid, with a log Kow of 4.2, has a tendency to adsorb to organic matter in soil and sediment. scbt.com Fatty acid methyl esters (FAMEs), which are structurally similar, are reported to have low aqueous solubility and low mobility. lyellcollection.orgconcawe.eu
Ethylene Glycol: In contrast, ethylene glycol has a very low log Kow of -1.36 and is completely miscible in water. canada.ca This indicates a low potential for adsorption to soil and sediment. ccme.ca The soil partition coefficient (log Koc) for ethylene glycol has been determined to be between 0 and 0.62, signifying high mobility in soil. inchem.org Consequently, ethylene glycol has a high potential to leach into groundwater. ccme.ca
The following table summarizes the key parameters influencing the environmental transport of the constituents of this compound.
| Compound | Log Kow | Log Koc | Water Solubility | Environmental Mobility |
| Lauric Acid | 4.2 | - | Low | Low |
| Ethylene Glycol | -1.36 | 0 - 0.62 | High (miscible) | High |
Modeling the environmental fate of this compound would need to account for its initial partitioning as a surfactant, its rate of hydrolysis, and the subsequent distinct transport behaviors of lauric acid and ethylene glycol. The lauric acid component would likely be less mobile and partition to organic-rich compartments, while the ethylene glycol component would be highly mobile in aqueous systems.
Q & A
Basic Research Questions
Q. How can 2-Hydroxyethyl laurate be reliably identified and distinguished from structurally similar esters in experimental settings?
- Methodological Answer : Use a combination of analytical techniques such as FT-IR spectroscopy (to confirm ester functional groups via C=O stretching at ~1740 cm⁻¹ and hydroxyl O-H stretching at ~3400 cm⁻¹) and NMR spectroscopy (¹H and ¹³C) to resolve structural ambiguities. For example, the presence of a hydroxyethyl group will show distinct proton signals at δ 3.6–4.0 ppm (CH₂-OH) and δ 4.2–4.4 ppm (ester-linked CH₂) . Chromatographic methods like GC-MS or HPLC with reference standards can further validate purity and identity.
Q. What are the key considerations for synthesizing this compound with high yield under laboratory conditions?
- Methodological Answer : Optimize esterification conditions using lauric acid and ethylene glycol. Key parameters include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or enzymatic catalysts (lipases) for greener synthesis .
- Molar ratio : A 1:1.2 molar ratio (lauric acid:ethylene glycol) minimizes unreacted starting material.
- Reaction time and temperature : 6–8 hours at 110–130°C under reflux with a Dean-Stark trap to remove water and drive equilibrium .
Monitor progress via acid value titration or TLC.
Q. How can researchers measure the physicochemical properties (e.g., viscosity, density) of this compound for formulation studies?
- Methodological Answer : Use a vibrating-tube densitometer for density measurements and a rotational viscometer (e.g., Brookfield) for viscosity at controlled temperatures (25–80°C). For binary mixtures (e.g., with alkanes or biodiesel components), calculate excess molar volume and viscosity deviations using the Redlich–Kister equation to model non-ideal behavior . Validate data against computational models like UNIFAC.
Advanced Research Questions
Q. How can response surface methodology (RSM) be applied to optimize the synthesis of this compound for scalable production?
- Methodological Answer : Design a Box-Behnken or Central Composite experimental matrix to evaluate interactions between variables (e.g., catalyst concentration, temperature, reaction time). Use ANOVA to identify significant factors and derive a polynomial regression model. For instance, in analogous ester synthesis, RSM has achieved >90% yield by optimizing enzyme loading (5–15 wt%) and solvent polarity . Validate predictions with confirmation experiments.
Q. What statistical approaches are recommended to resolve contradictions in experimental data (e.g., conflicting solubility or stability results)?
- Methodological Answer : Apply error-source analysis (e.g., Grubbs’ test for outliers) and multivariate regression to isolate confounding variables (e.g., humidity, impurities). For stability studies, use Arrhenius kinetics to model degradation rates under varying temperatures and identify non-linear behavior. Cross-validate findings with orthogonal methods (e.g., DSC for thermal stability vs. HPLC for chemical stability) .
Q. How can computational modeling enhance the understanding of this compound’s interaction with biomembranes or surfactants?
- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to predict partitioning behavior in lipid bilayers. Calculate critical micelle concentration (CMC) using COSMO-RS or DFT-based methods. Validate simulations with experimental techniques like surface tension measurements (Wilhelmy plate method) .
Q. What advanced spectroscopic techniques are suitable for probing the degradation pathways of this compound under oxidative conditions?
- Methodological Answer : Use LC-QTOF-MS to identify degradation products via accurate mass analysis. Couple with accelerated stability testing (40°C/75% RH for 6 months) and EPR spectroscopy to detect free radicals. For mechanistic insights, track hydroperoxide formation using iodometric titration .
Data Presentation and Critical Analysis Guidelines
- Tables : Include processed data (e.g., kinetic constants, ANOVA results) with ±SD and p-values. Use IUPAC nomenclature consistently .
- Graphs : Plot excess properties (e.g., viscosity deviations) with Redlich–Kister fits. Highlight confidence intervals .
- Limitations : Discuss batch-to-batch variability in synthesis or instrument detection limits. Reference NIST standards for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
